2-Ethylhexyl dihydrogen phosphate

描述

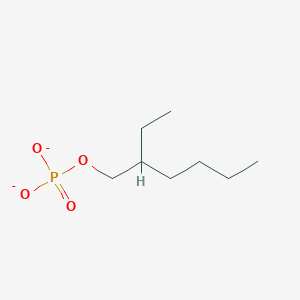

2-Ethylhexyl dihydrogen phosphate is an organophosphorus compound with the chemical formula C8H19O4P. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a plasticizer, flame retardant, and extraction agent for rare earth metals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl dihydrogen phosphate typically involves the esterification of 2-ethylhexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Reactants: 2-ethylhexanol and phosphoric acid.

Catalyst: A suitable catalyst is used to facilitate the reaction.

Reaction Conditions: The reaction mixture is heated and stirred at a specific temperature and pressure to promote esterification.

Purification: The product is purified through distillation or other separation techniques to remove impurities.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield and purity. The final product is then subjected to quality control measures before being packaged for distribution .

化学反应分析

Types of Reactions: 2-Ethylhexyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of different phosphates.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Phosphoric acid derivatives.

Reduction: Various phosphates.

Substitution: Modified esters with different functional groups.

科学研究应用

2-Ethylhexyl dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in chromatography.

Biology: Employed in the extraction and purification of biomolecules.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized as a plasticizer, flame retardant, and extraction agent for rare earth metals

作用机制

The mechanism of action of 2-ethylhexyl dihydrogen phosphate involves its interaction with various molecular targets. The compound can form complexes with metal ions, facilitating their extraction and separation. Additionally, its ester group can undergo hydrolysis, releasing phosphoric acid, which can participate in various biochemical pathways[5][5].

相似化合物的比较

- Bis(2-ethylhexyl) phosphate

- Di(2-ethylhexyl) phosphate

- Tris(2-ethylhexyl) phosphate

Comparison: 2-Ethylhexyl dihydrogen phosphate is unique due to its specific ester structure, which imparts distinct chemical properties. Compared to bis(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphate, it has a different reactivity profile and is used in different applications. Tris(2-ethylhexyl) phosphate, on the other hand, has multiple ester groups, making it more suitable for certain industrial uses .

生物活性

2-Ethylhexyl dihydrogen phosphate (EHDP) is an organophosphate compound with significant biological activity and potential toxicity. This article examines its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHOP

- Molar Mass : 210.2 g/mol

- CAS Number : 1070-03-7

Mechanisms of Biological Activity

EHDP exhibits various biological activities primarily through its interaction with cellular processes. Its mechanisms include:

- Cholinesterase Inhibition : EHDP has been shown to inhibit cholinesterase, an enzyme critical for the breakdown of neurotransmitters in the nervous system. This can lead to overstimulation of cholinergic receptors, resulting in symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes if exposure is high enough .

- Toxicological Effects : In vivo studies conducted on Sprague Dawley rats indicated that EHDP administration resulted in dose-dependent changes in clinical pathology and organ weights. Key findings included:

In Vivo Studies

A study performed by the National Institute of Environmental Health Sciences assessed the biological potency of EHDP through a short-term in vivo model. The following key results were observed:

- Dosing Regimen : Rats were administered EHDP at doses ranging from 0 to 979 mg/kg body weight over four consecutive days.

- Benchmark Dose (BMD) : The BMDs for various toxicological endpoints were identified, with significant changes noted at lower doses than previously established for similar compounds .

| Dose (mg/kg) | Serum Cholinesterase Activity (%) | Relative Liver Weight (g) |

|---|---|---|

| 0 | 100 | 5.0 |

| 61 | 69 | 5.3 |

| 123 | 54 | 5.6 |

| 245 | 46 | 6.0 |

| 489 | 39 | 6.3 |

| 979 | 31 | 6.8 |

Ecotoxicological Impact

EHDP's potential as an environmental contaminant has also been studied, particularly regarding its bioaccumulation in aquatic organisms and subsequent effects on the food chain. The compound's affinity for biological systems raises concerns about its long-term ecological impact .

Case Studies

- Cholinergic Toxicity : A case study highlighted the acute effects of EHDP exposure in laboratory settings, where rats exhibited severe cholinergic symptoms following high-dose administration. The study underscored the need for careful monitoring of organophosphate exposure in both laboratory and field settings.

- Environmental Persistence : Research indicates that EHDP can persist in environmental media, raising concerns about its bioaccumulation in aquatic ecosystems and potential human exposure through contaminated water sources .

属性

IUPAC Name |

2-ethylhexyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKDOMVGKKPJBH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O4P-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12645-31-7 | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Ethylhexyl dihydrogen phosphate (H2MEHP) interact with rare-earth elements (REEs) and what are the downstream effects?

A1: H2MEHP acts as a complexing agent for REEs. When combined with bis(2-ethylhexyl) hydrogen phosphate (HDEHP) and adsorbed onto a C18 cartridge, it effectively extracts REEs from seawater. [] This complexation allows for the separation and preconcentration of REEs, enabling their accurate measurement by inductively coupled plasma mass spectrometry (ICPMS). []

Q2: What is the structural characterization of H2MEHP?

A2: While the provided abstracts do not explicitly mention the molecular formula and weight of H2MEHP, it is a diester of phosphoric acid. The lack of spectroscopic data in the abstracts makes it impossible to answer that part of the question based on the provided information.

Q3: What is the material compatibility of H2MEHP and how does it perform under various conditions?

A3: H2MEHP demonstrates compatibility with other materials like HDEHP and C18 cartridges for the purpose of REE extraction. [] Information on its performance under various conditions, beyond its application in seawater, is not provided in the abstracts.

Q4: Aside from REE extraction, are there other applications for H2MEHP?

A4: Yes, one of the abstracts mentions the use of H2MEHP in the formulation of a liquid photosensitive corrosion-resistant printing ink. [] In this application, it is suggested that H2MEHP contributes to the ink's tenacity, uniform dispersion, and stability. []

Q5: Are there any studies on the radiolysis of H2MEHP?

A5: While one abstract mentions the "Radiolysis of di-2-ethylhexyl hydrogen phosphate and its toluene solutions," it does not provide any specific findings or insights from the research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。